2-[4-(Phenylmethoxy)phenoxy]acetyl chloride
Description
Chemical Name: 2-[4-(Phenylmethoxy)phenoxy]acetyl chloride CAS Number: 39188-62-0 Molecular Formula: C₁₅H₁₃ClO₃ Molecular Weight: 260.72 g/mol Synonyms: 4-Benzyloxyphenylacetyl chloride; Benzeneacetyl chloride, 4-(phenylmethoxy)- .
This compound features a phenoxy group substituted with a benzyloxy (phenylmethoxy) moiety at the para position, linked to an acetyl chloride functional group. The benzyloxy group introduces steric bulk and aromaticity, influencing reactivity and solubility. It is commonly used in organic synthesis as an acylating agent or intermediate for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-15(17)11-19-14-8-6-13(7-9-14)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUTVMVDNKCQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Phenylmethoxy)phenoxy]acetyl chloride typically involves the reaction of 2-[4-(Phenylmethoxy)phenoxy]acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
[ \text{2-[4-(Phenylmethoxy)phenoxy]acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Phenylmethoxy)phenoxy]acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-[4-(Phenylmethoxy)phenoxy]acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Hydrolysis: Water or aqueous bases (e.g., NaOH) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-[4-(Phenylmethoxy)phenoxy]acetic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
2-[4-(Phenylmethoxy)phenoxy]acetyl chloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Phenylmethoxy)phenoxy]acetyl chloride involves its reactivity as an acetylating agent. It can acetylate nucleophilic sites on biomolecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
The substituent on the phenoxy ring significantly impacts electronic, steric, and functional properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Derived from (4-Chloro-2-methylphenoxy)acetic acid (CAS 94-74-6) via chlorination.
Reactivity and Functional Group Influence
- Electron-Donating Groups (e.g., Methoxy, Benzyloxy) : Enhance nucleophilic acyl substitution by increasing electron density at the carbonyl carbon. For example, 4-methoxyphenylacetyl chloride reacts faster with amines than chloro-substituted analogs .
- Electron-Withdrawing Groups (e.g., Chloro): Increase electrophilicity of the carbonyl carbon, favoring reactions with weak nucleophiles. (4-Chloro-2-methylphenoxy)acetyl chloride is widely used in herbicide synthesis due to this reactivity .
- Steric Effects: Bulky substituents like benzyloxy or isopropyl reduce reaction rates. For instance, 4-isopropylphenoxy acetyl chloride shows slower acylation kinetics compared to methoxy analogs .
Research Findings on Substituent Effects
- Transacylation Activity: Studies on N-phenylacetohydroxamic acids () reveal that 4-substituents like phenoxy or chloro enhance acetyl donor activity. Benzyloxy, being a bulkier phenoxy derivative, may similarly improve stability in enzymatic reactions .
- Fungal Inhibition: highlights that phenoxy derivatives with methoxyethyl groups inhibit fungal histone deacetylases (HDACs) at low concentrations. This suggests benzyloxy-substituted analogs could exhibit enhanced bioactivity due to increased lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
